Histidylhistidine
Overview
Description
Histidylhistidine (His-His) is a dipeptide formed by the combination of two histidine molecules . Histidine is an essential amino acid that plays unique roles in proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, erythropoiesis, and the histaminergic system .
Synthesis Analysis
The prebiotic synthesis of His-His has been studied under plausible prebiotic conditions using histidine (His), cyanamide, and 4-amino-5-imidazole carboxamide. A yield of up to 14.4% has been achieved, and a trace amount of His trimer was also detected . Another study investigated the enzymatic detection of histidine among the 20 amino acids using histidyl-tRNA synthetase (HisRS) as the histidine recognition element .Molecular Structure Analysis
The molecular formula of His-His is C12H16N6O3 . The structure of histidine, a component of His-His, has been numerically examined, indicating that the L-histidine crystal has an insulating band gap of approximately 4.38 eV .Chemical Reactions Analysis
Histidyl-histidine has been found to be a remarkably effective catalyst of peptide bond formation in the reaction of glycine in a fluctuating (hot-dry, cold-wet) clay environment . The enhancing effect of His-His has been tested in the dephosphorylation of dAMP, the hydrolysis of oligo (A) 12, and the oligomerization of 2′,3′-cAMP .Physical And Chemical Properties Analysis
The physical and chemical properties of histidine, a component of His-His, are unique and have created a good theoretical rationale to suggest the use of histidine as a nutritional supplement in a wide range of conditions .Scientific Research Applications
Neuroprotective Actions
Histidylhistidine, an analogue of histidine, shows promising neuroprotective effects. In a study, the histidine analogue was effective in reducing brain damage and improving functional outcomes in a mouse model of ischemic stroke. It protected neurons against various forms of stress, including lipid peroxidation, hypoxia, and deprivation of oxygen and glucose, suggesting potential therapeutic applications in stroke and neurodegenerative conditions (Tang et al., 2007).
Histamine Synthesis Inhibition
α-Fluoromethylhistidine (α-FMH), an inhibitor of histidine decarboxylase, effectively inhibits histamine synthesis in the brain. This inhibition is both time- and concentration-dependent, influencing brain histamine levels, with implications for understanding the physiological role of brain histamine (Garbarg et al., 1980).
Amino Acid Metabolism
Histidine supplementation affects amino acid and protein metabolism. A study in rats showed that histidine consumption altered various biochemical parameters, such as increasing ammonia production and affecting the turnover of proteins and histidine-containing peptides. This has implications for understanding the metabolic effects of histidine and its analogues (Holeček & Vodeničarovová, 2019).
Learning and Memory
Histidine has shown to have effects on learning and memory processes. Research in mice demonstrated that histidine could ameliorate learning deficits induced by scopolamine, a cholinergic antagonist. This suggests a potential role for histidine in modulating cognitive functions through histaminergic mechanisms (Miyazaki et al., 1995).
Biophysical Properties of Antibodies
Histidine, as a buffer, along with sucrose, impacts the biophysical properties of monoclonal antibodies.
Scientific Research Applications of this compound
Neuroprotective Actions
This compound, an analogue of histidine, shows promising neuroprotective effects. In a study, the histidine analogue was effective in reducing brain damage and improving functional outcomes in a mouse model of ischemic stroke. It protected neurons against various forms of stress, including lipid peroxidation, hypoxia, and deprivation of oxygen and glucose, suggesting potential therapeutic applications in stroke and neurodegenerative conditions (Tang et al., 2007).
Histamine Synthesis Inhibition
α-Fluoromethylhistidine (α-FMH), an inhibitor of histidine decarboxylase, effectively inhibits histamine synthesis in the brain. This inhibition is both time- and concentration-dependent, influencing brain histamine levels, with implications for understanding the physiological role of brain histamine (Garbarg et al., 1980).
Amino Acid Metabolism
Histidine supplementation affects amino acid and protein metabolism. A study in rats showed that histidine consumption altered various biochemical parameters, such as increasing ammonia production and affecting the turnover of proteins and histidine-containing peptides. This has implications for understanding the metabolic effects of histidine and its analogues (Holeček & Vodeničarovová, 2019).
Learning and Memory
Histidine has shown to have effects on learning and memory processes. Research in mice demonstrated that histidine could ameliorate learning deficits induced by scopolamine, a cholinergic antagonist. This suggests a potential role for histidine in modulating cognitive functions through histaminergic mechanisms (Miyazaki et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Further studies are needed to elucidate the effects of histidine supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise . The prebiotic synthesis of His and its dimer has led to the study of the possible catalytic properties of His-His .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCGMORCWLEJNZ-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314242 | |
Record name | L-Histidyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
306-14-9 | |
Record name | L-Histidyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Histidyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'α-histidylhistidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Histidylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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